

Spectroscopic Profile of Pivalolactone: An In-depth Technical Guide

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Compound of Interest

Compound Name: Pivalolactone

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This technical guide provides a comprehensive overview of the spectroscopic data for **pivalolactone** (3,3-dimethyl-2-oxetanone), a valuable monomer in polymer chemistry and a potential building block in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally-derived NMR data for **pivalolactone** is not readily available in public spectral databases. Therefore, the following tables present predicted ^1H and ^{13}C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar β -lactones.

^1H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum of **pivalolactone** is expected to be simple, exhibiting two signals corresponding to the methyl protons and the methylene protons of the β -lactone ring.

Proton Type	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Methylene (-CH ₂ -)	~3.2 - 3.5	Singlet (s)	2H
Methyl (-CH ₃)	~1.3 - 1.6	Singlet (s)	6H

¹³C NMR Spectroscopy Data (Predicted)

The carbon NMR spectrum is predicted to show four distinct signals, corresponding to the carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.

Carbon Type	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	~170 - 175
Quaternary (-C(CH ₃) ₂ -)	~45 - 55
Methylene (-CH ₂ -)	~70 - 80
Methyl (-CH ₃)	~20 - 25

Infrared (IR) Spectroscopy

The infrared spectrum of **pivalolactone** is characterized by a prominent carbonyl stretch, a hallmark of the lactone functional group. The strain of the four-membered ring typically shifts this absorption to a higher wavenumber compared to acyclic esters or larger-ring lactones. The data presented is based on the digitized spectrum from the NIST Chemistry WebBook.[\[1\]](#)

Vibrational Mode	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Lactone)	~1840	Strong
C-H Stretch (Aliphatic)	~2970, 2880	Medium-Strong
CH ₂ Scissoring	~1470	Medium
Gem-dimethyl Bend	~1390, 1370	Medium
C-O Stretch	~1100 - 1200	Strong

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **pivalolactone** reveals a characteristic fragmentation pattern. Notably, the molecular ion peak is often absent or of very low intensity.

m/z	Relative Intensity	Proposed Fragment	Fragmentation Pathway
100	Absent/Very Low	$[M]^+$	Molecular Ion
70	High	$[C_4H_6O]^+$	Loss of CH_2O
56	Medium	$[C_4H_8]^+$	Loss of CO_2
42	High	$[C_3H_6]^+$	Loss of CO from m/z 70
41	Medium	$[C_3H_5]^+$	Loss of a methyl radical from isobutene cation

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above for a small organic molecule like **pivalolactone**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified **pivalolactone** in about 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , DMSO- d_6) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.
- **Data Processing:** Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm).

Infrared (IR) Spectroscopy

- **Sample Preparation (Attenuated Total Reflectance - ATR):** Place a small drop of liquid **pivalolactone** directly onto the ATR crystal. For a solid sample, a small amount of the solid is pressed firmly against the crystal.
- **Background Scan:** With the ATR accessory clean and empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).
- **Sample Scan:** Acquire the spectrum of the **pivalolactone** sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Processing:** The software automatically performs the background subtraction. Identify and label the significant absorption peaks.

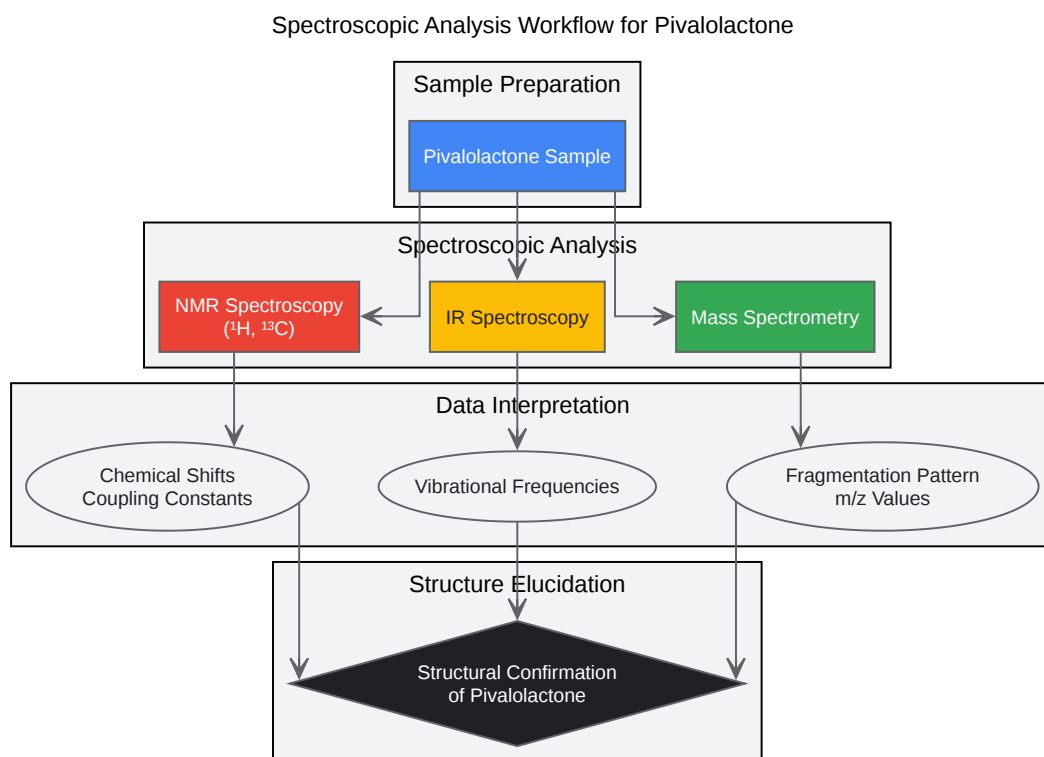
Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of **pivalolactone** into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.
- **Mass Analysis:** Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z . Identify the molecular ion (if present) and major fragment ions to elucidate the fragmentation pattern.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural elucidation of a chemical compound like **pivalolactone**.



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Caption: Workflow for the spectroscopic analysis of **pivalolactone**.

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References

- 1. 2-Oxetanone, 3,3-dimethyl- [webbook.nist.gov]
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